3,4,6-Tri-O-acetyl-a-D-glucopyranose-1,2-(methyl orthoacetate)
Overview
Description
“3,4,6-Tri-O-acetyl-a-D-glucopyranose-1,2-(methyl orthoacetate)” is a multidimensional chemical compound with vast implications in medicinal chemistry, specifically in carbohydrate studies and glycobiology-related afflictions . It is also known as 2,3,4-Tri-O-acetyl-α-D-glucuronide methyl ester trichloroacetimidate .
Molecular Structure Analysis
The molecular formula of “3,4,6-Tri-O-acetyl-a-D-glucopyranose-1,2-(methyl orthoacetate)” is C15H18Cl3NO10 . The average mass is 306.266 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4,6-Tri-O-acetyl-a-D-glucopyranose-1,2-(methyl orthoacetate)” include a melting point of 103-105°C, a predicted boiling point of 442.1±55.0 °C, and a predicted density of 1.59±0.1 g/cm3 .Scientific Research Applications
Therapeutic Modulation
This compound has been shown to modulate aberrant glycosylation cascades in diseases such as diabetes, cancer, and viral infections, showcasing its therapeutic potential .
Study of Inositol Synthase Substrates
Phosphorylated derivatives of this compound are valuable for studying substrates for inositol synthase .
Synthesis of Oligosaccharides
It serves as a building block for the synthesis of oligosaccharides in both solution and solid-phase .
Preparation of Anionic Surfactants
The compound is used for the preparation of anionic surfactants through its phosphorylated derivatives .
Glycal Methodology
Glycals derived from this compound have been extensively used for the synthesis of a wide range of carbohydrate derivatives .
Solid-Phase Synthesis Building Block
It is an important building block for solid-phase synthesis of oligosaccharides .
Future Directions
“3,4,6-Tri-O-acetyl-a-D-glucopyranose-1,2-(methyl orthoacetate)” acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase. It is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . This suggests that it could have significant implications in the field of medicinal chemistry and glycobiology in the future.
properties
IUPAC Name |
[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13-,14-,15?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRVGPAIFPSA-SPETUVNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-a-D-glucopyranose-1,2-(methyl orthoacetate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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